(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
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Description
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, also known as CPTH6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- Salian, Narayana, and Sarojini (2017) investigated the synthesis and spectroscopic characterization of a compound structurally similar to (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. They synthesized a related compound through a specific reaction process and analyzed it using FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).
Antimicrobial Activity
- Zadafiya, Tailor, and Malik (2013) explored the antimicrobial activity of azo disperse dyes derived from a structurally related compound to this compound, demonstrating significant antibacterial and antifungal activities (Zadafiya, Tailor, & Malik, 2013).
- Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety using a related compound, which exhibited promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
- Evren et al. (2019) synthesized new derivatives similar to this compound and investigated their anticancer activity. They found some compounds exhibited high selectivity and apoptosis induction in cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Dyeing Application and Fastness Properties
- Zadafiya, Tailor, and Malik (2013) also assessed the dyeing application of azo disperse dyes on polyester fiber, derived from a compound similar to this compound. They evaluated the fastness properties of these dyes, which showed good performance in this application (Zadafiya, Tailor, & Malik, 2013).
Antiviral Activity
- Tang et al. (2019) reported on the design and synthesis of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which exhibited good antiviral activities, especially against tobacco mosaic virus. These compounds, related to this compound, were also effective against certain bacterial strains (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).
properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13(26)23-17-6-4-16(5-7-17)22-11-15(10-21)20-24-19(12-29-20)14-2-8-18(9-3-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOYBMKWIJGIN-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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